2-(Benzylamino-methyl)-chroman-7-ol; oxalic acid
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Overview
Description
2-(Benzylamino-methyl)-chroman-7-ol; oxalic acid is a complex organic compound that combines a chroman structure with a benzylamino group and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino-methyl)-chroman-7-ol typically involves the reaction of chroman derivatives with benzylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino-methyl)-chroman-7-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated chroman derivatives.
Scientific Research Applications
2-(Benzylamino-methyl)-chroman-7-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Benzylamino-methyl)-chroman-7-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be due to its ability to interact with enzymes or receptors in the body, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-chroman-7-ol: Lacks the benzyl group, leading to different chemical properties and reactivity.
2-(Benzylamino)-chroman-7-ol: Similar structure but without the methyl group, affecting its steric and electronic properties.
Chroman-7-ol: The simplest form, lacking both the benzylamino and methyl groups.
Uniqueness
2-(Benzylamino-methyl)-chroman-7-ol is unique due to the presence of both the benzylamino and methyl groups, which confer specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19NO2 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[(benzylamino)methyl]-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C17H19NO2/c19-15-8-6-14-7-9-16(20-17(14)10-15)12-18-11-13-4-2-1-3-5-13/h1-6,8,10,16,18-19H,7,9,11-12H2 |
InChI Key |
DWUAAOIZQFTYQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)OC1CNCC3=CC=CC=C3 |
Origin of Product |
United States |
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